6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid
Descripción
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS: 871727-05-8) is a spirocyclic compound with a molecular formula of C₁₃H₂₁NO₄ and a molecular weight of 255.3 g/mol . Its structure features:
- A spiro[2.5]octane core, which imposes conformational rigidity and unique steric effects .
- A tert-butoxycarbonyl (Boc) group at position 6, enhancing stability and modulating reactivity during nucleophilic or coupling reactions .
- A carboxylic acid at position 1, enabling versatile derivatization in organic synthesis .
This compound is widely utilized in drug discovery and peptide synthesis due to its ability to form stable intermediates and participate in cyclization reactions . Commercial samples typically exhibit 95–96% purity and require refrigerated storage .
Propiedades
IUPAC Name |
2-methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-7-5-14(6-8-15)9-13(14,4)10(16)17/h5-9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFUIPKAWSNBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines. One common method for its synthesis includes the reaction of a spirocyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction Reactions: The spirocyclic structure can be modified through oxidation or reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized.
Aplicaciones Científicas De Investigación
6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique spirocyclic structure.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The Boc group serves as a protecting group, which can be removed to reveal the active amine, allowing for further functionalization and interaction with biological molecules .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
The following table and analysis highlight key differences between this compound and its analogs:
Table 1: Key Properties of 6-Azaspiro[2.5]octane Derivatives
Structural and Functional Differences
(a) Substituent Effects
- Boc vs. Cbz Protection: The Boc group in the parent compound offers stability under acidic conditions, while the Cbz group in the analog (CAS 147610-85-3) is base-labile, requiring distinct deprotection strategies (e.g., hydrogenolysis) .
- Fluorine Substitution : The difluoro derivative (CAS 2384170-69-6) introduces electronegative fluorine atoms, altering electronic properties and enhancing metabolic stability in drug candidates .
(b) Spirocyclic Core Variations
Research Findings and Industrial Relevance
- Synthetic Utility : The Boc-protected derivative (CAS 871727-05-8) is a key intermediate in synthesizing protease inhibitors and kinase modulators due to its spirocyclic stability .
- Comparative Reactivity : Studies suggest that fluorine substitution (CAS 2384170-69-6) reduces electrophilicity at the spirocarbonyl group, slowing hydrolysis rates compared to the parent compound .
- Cost and Availability : The parent compound is commercially available at $440–$930/g (scales: 250 mg–1 g), while the difluoro variant is priced higher due to specialized synthesis .
Actividad Biológica
6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid (CAS No. 2388515-40-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and applications based on a review of the available literature.
- Molecular Formula: C14H23NO4
- Molecular Weight: 269.34 g/mol
- Structure: The compound features a spirocyclic structure, which contributes to its unique biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to 6-(tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid. For instance, compounds with similar structural motifs have demonstrated significant activity against various strains of bacteria, including multidrug-resistant strains. The mechanism often involves inhibition of bacterial topoisomerases, crucial enzymes for DNA replication and repair.
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 7a | Staphylococcus aureus | <0.03125 μg/mL |
| Compound 7a | Klebsiella pneumoniae | 1 μg/mL |
| 6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid | TBD | TBD |
Enzyme Inhibition
The compound is also being investigated for its role as an enzyme inhibitor. It has been noted that similar compounds can act as inhibitors for various metabolic pathways, potentially targeting enzymes involved in neurological disorders.
Case Study: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored a series of dual inhibitors targeting bacterial DNA gyrase and topoisomerase IV, revealing that compounds with spirocyclic structures exhibited promising inhibitory effects (PubMed ID: 10.1021/acs.jmedchem.2c01905). This suggests that 6-(tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid could also exhibit similar enzyme inhibition characteristics.
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating bacterial infections and neurological disorders. Its unique structure allows for modifications that can enhance its therapeutic efficacy.
Material Science
Beyond biological applications, it is utilized in material science for developing advanced materials with improved properties such as durability and flexibility.
Safety and Toxicology
Safety assessments indicate that while the compound shows promise in various applications, it may cause skin and eye irritation (PubChem ID: 22135564). Therefore, appropriate safety measures should be taken when handling this compound.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
